![molecular formula C15H18O3 B14205720 Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester CAS No. 824390-74-1](/img/structure/B14205720.png)
Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety attached to a cyclopentyl ring with a methyl and oxo substituent, and an ethyl ester group. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method is the Fischer esterification, where benzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding benzoic acid and ethanol under acidic or basic conditions.
Reduction: The oxo group on the cyclopentyl ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Benzoic acid, 4-[(1S,2S)-2-methyl-5-hydroxycyclopentyl]-, ethyl ester.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
科学的研究の応用
Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用機序
The mechanism of action of benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar ester structure but with a methyl group instead of the cyclopentyl ring.
Benzoic acid, 4-ethyl-, methyl ester: Similar ester structure but with an ethyl group instead of the cyclopentyl ring.
Benzoic acid, 4-methoxy-, ethyl ester: Similar ester structure but with a methoxy group instead of the cyclopentyl ring.
Uniqueness
Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester is unique due to the presence of the cyclopentyl ring with a methyl and oxo substituent, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzoic acid esters and contributes to its specific reactivity and applications.
特性
CAS番号 |
824390-74-1 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
ethyl 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]benzoate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(17)12-7-5-11(6-8-12)14-10(2)4-9-13(14)16/h5-8,10,14H,3-4,9H2,1-2H3/t10-,14-/m0/s1 |
InChIキー |
ZCPBCFSGEHUTFX-HZMBPMFUSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H]2[C@H](CCC2=O)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2C(CCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


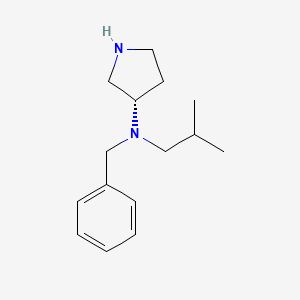
![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)
![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
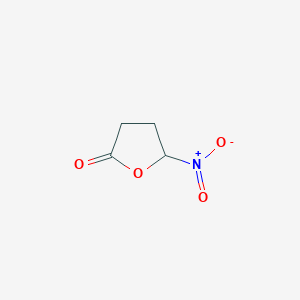
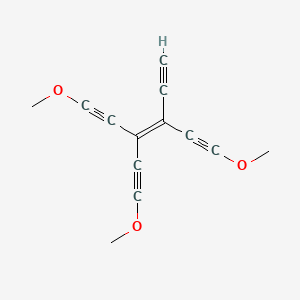
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
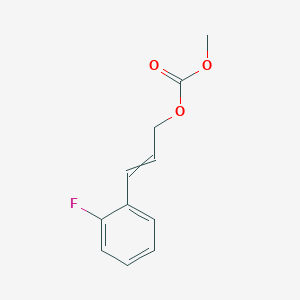
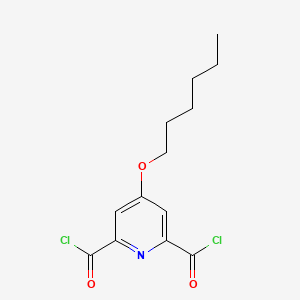
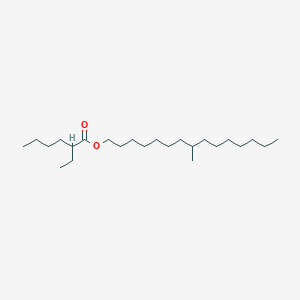
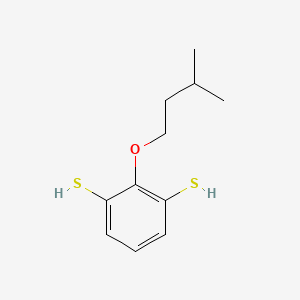
methanone](/img/structure/B14205727.png)
